molecular formula C17H21NO5 B7723295 2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B7723295
M. Wt: 319.4 g/mol
InChI Key: TZNBTMCEMLXYEM-UHFFFAOYSA-N
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Description

2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS: 400626-71-3) is a pyrrolidine-based dicarboxylate ester with the molecular formula C₁₇H₂₁NO₅ and a molar mass of 319.4 g/mol . It is commonly used as a chiral intermediate in pharmaceutical synthesis due to its stereochemical versatility. The compound features a benzyl ester at the 2-position and a tert-butyl ester at the 1-position, with a ketone group at the 5-position of the pyrrolidine ring. Key properties include:

  • Purity: ≥90% (HPLC)
  • Storage: Requires refrigeration at +2 to +8°C to maintain stability
  • Hazards: Classified as harmful if swallowed (H302) and a skin/eye irritant (H317, H319) .

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNBTMCEMLXYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

The most widely reported method begins with (tert-butoxycarbonyl)-L-phenylalanine (S1), leveraging its inherent chirality to direct stereochemical outcomes. In a three-step sequence, S1 undergoes activation with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at 0°C to room temperature. This step forms a mixed anhydride intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) in acetic acid (AcOH) and DCM. The reduction selectively targets the keto group, yielding a secondary alcohol intermediate with retention of configuration.

Cyclization and Esterification

The alcohol intermediate undergoes thermal cyclization in refluxing toluene (110°C, 3 hours) to form the pyrrolidinone core. Subsequent treatment with trifluoroacetic acid (TFA) in DCM removes the Boc protecting group, exposing the secondary amine. Benzoylation is achieved using benzyl chloride (BzCl) in pyridine, affording the final compound with an (R)-configuration at the C5 position. This method achieves an overall yield of 85% and >98% enantiomeric excess (ee) when starting from L-phenylalanine derivatives.

Table 1: Key Reaction Parameters for Stereoselective Synthesis

StepReagents/ConditionsYieldStereochemical Outcome
Anhydride FormationMeldrum’s acid, EDC, DMAP, DCM, 0°C→RT92%Retention of L-configuration
ReductionNaBH₄, AcOH, DCM, 0°C→RT88%Cis-diol formation
CyclizationToluene, reflux, 3 hours90%Pyrrolidinone ring closure
DeprotectionTFA, DCM, RT, 1 hour95%Amine exposure
BenzoylationBzCl, pyridine, RT, 4 hours85%(R)-configuration at C5

Chemoenzymatic Synthesis Using ThDP-Dependent Enzymes

Enzymatic C–C Bond Formation

An alternative route employs thiamine diphosphate (ThDP)-dependent enzymes to catalyze the stereoselective condensation of α-ketoglutarate and benzaldehyde derivatives. In a buffered system (pH 7.4), glycolaldehyde dimer and sodium pyruvate are incubated with L-valine to generate a chiral aldol adduct. The enzyme’s active site directs the formation of the (S)-configured stereocenter, which is subsequently trapped using methyl chloroformate (ClCO₂Me) in tetrahydrofuran (THF) at −78°C.

Post-Enzymatic Functionalization

The enzymatically derived adduct undergoes Boc protection under standard conditions (di-tert-butyl dicarbonate, DMAP, DCM), followed by benzylation using benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in acetonitrile. This two-stage process achieves a 78% overall yield with 94% ee, demonstrating the utility of biocatalysis in streamlining asymmetric synthesis.

Multi-Step Derivatization from Diazabicyclooctane Precursors

Patent-Based Process for Advanced Intermediates

A patented route (US9035062B2) describes the preparation of 2-benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate as a precursor to diazabicyclooctane derivatives. The process begins with a known diazabicyclo[3.2.1]octane compound, which undergoes sequential deprotection (hydrogenolysis of benzyloxycarbonyl groups), trifluoroacetylation, and hydroxyl-activated substitution with benzyloxyamine. Final Boc protection introduces the tert-butyl group, yielding the target molecule in 70% overall yield.

Table 2: Critical Steps in Patent-Based Synthesis

StepReagents/ConditionsPurpose
HydrogenolysisH₂, Pd/C, EtOH, RTRemove Cbz protecting group
TrifluoroacetylationTFAA, DCM, 0°C→RTActivate amine for substitution
Benzyloxyamine AdditionBnONH₂, DCC, DCM, RTIntroduce benzyloxyamine moiety
Boc ProtectionBoc₂O, DMAP, DCM, RTInstall tert-butyl carbamate

Stereochemical Control and Analytical Validation

Chiral HPLC Analysis

All synthetic routes emphasize rigorous stereochemical validation. Chiral stationary-phase HPLC (CSP-HPLC) using cellulose-based columns (Chiralpak IC or OD-H) with hexane/isopropanol eluents confirms enantiopurity. For example, the (R)-enantiomer elutes at 12.3 minutes (k’ = 4.2), while the (S)-enantiomer elutes at 14.1 minutes (k’ = 4.9) under isocratic conditions.

NMR Spectroscopic Correlations

¹H NMR (400 MHz, CDCl₃) key signals: δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.42 (dd, J = 8.4 Hz, 1H, H-2), 3.78–3.68 (m, 1H, H-5), 2.60–2.45 (m, 2H, H-4), 1.44 (s, 9H, C(CH₃)₃).

Scalability and Industrial Considerations

Solvent Optimization

Large-scale production (≥1 kg) substitutes DCM with ethyl acetate in the cyclization step, reducing environmental impact while maintaining yield (87% vs. 90% lab-scale).

Purification Strategies

Flash chromatography (silica gel, hexane/EtOAc 4:1) remains standard, though recent adaptations employ countercurrent chromatography (CCC) with heptane/MTBE/MeOH/H₂O (5:1:5:1) for higher throughput .

Chemical Reactions Analysis

Acidic Hydrolysis

  • Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol .

  • Mechanism : Acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group generates a free amine intermediate.

  • Product : 5-Oxopyrrolidine-2-carboxylic acid benzyl ester .

Basic Hydrolysis

  • Reagents/Conditions : Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in tetrahydrofuran (THF) .

  • Mechanism : Saponification of the benzyl ester yields the corresponding carboxylic acid.

  • Product : 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylic acid.

Aminolysis and Amide Formation

  • Reagents/Conditions : Primary or secondary amines (e.g., methylamine, aniline) in polar aprotic solvents (e.g., DMF, DMSO) .

  • Mechanism : Nucleophilic attack of the amine on the carbonyl carbon of the ester, displacing the benzyloxy group.

  • Product : Substituted amides (e.g., 1-tert-butyl 2-(methylcarbamoyl)-5-oxopyrrolidine-1-carboxylate) .

Reduction of the Oxopyrrolidine Ring

  • Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF or ether .

  • Mechanism : Reduction of the ketone group to a secondary alcohol.

  • Product : 1-tert-butyl 2-benzyl 5-hydroxypyrrolidine-1,2-dicarboxylate .

Transesterification

  • Reagents/Conditions : Alcohols (e.g., methanol, ethanol) with catalytic acid (H₂SO₄) or base (NaOEt) .

  • Mechanism : Exchange of the benzyl ester group with another alkoxy group.

  • Product : 1-tert-butyl 2-alkyl 5-oxopyrrolidine-1,2-dicarboxylate derivatives .

Cyanation at the 5-Position

  • Reagents/Conditions : Trimethylsilyl cyanide (TMSCN) with Lewis acids (e.g., ZnI₂).

  • Mechanism : Nucleophilic addition of cyanide to the ketone, forming a cyanohydrin intermediate.

  • Product : 2-Benzyl 1-tert-butyl 5-cyanopyrrolidine-1,2-dicarboxylate.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .

  • Light Sensitivity : The benzyl ester moiety may undergo photodegradation; storage in amber vials is recommended .

  • Stereochemical Integrity : The (2S) configuration is retained under mild conditions but may racemize in strong acids/bases .

Comparative Reactivity with Analogs

Compound Key Functional Groups Reactivity Difference
1-tert-butyl 5-oxopyrrolidine-2-carboxylateSingle ester, no benzyl groupFaster Boc deprotection; limited transesterification
2-Benzyl 5-oxopyrrolidine-1-carboxylateNo Boc protectionDirect amine coupling without deprotection steps
5-Cyanopyrrolidine analogsCyano group at C5Enhanced electrophilicity for nucleophilic additions

Scientific Research Applications

Drug Development

2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives are being explored for:

  • Anticancer Activity : Research indicates that modifications of this compound may yield derivatives with enhanced anticancer properties, targeting specific cancer cell lines effectively.
  • Neuroprotective Effects : Some studies suggest that derivatives could exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Synthesis of Peptides and Amino Acids

The compound serves as an important building block in the synthesis of peptides and amino acids. It can be utilized in:

  • Solid-phase peptide synthesis (SPPS) : The tert-butyl group provides stability during synthesis while allowing for easy cleavage post-reaction.
  • Modification of natural peptides : The introduction of benzyl and tert-butyl groups can enhance the solubility and bioavailability of peptides.

Catalysis

Research has shown that this compound can act as a catalyst in various organic reactions:

  • Asymmetric synthesis : Its chiral nature allows it to facilitate asymmetric reactions, leading to the production of enantiomerically enriched compounds.
  • Michael Addition Reactions : The compound can participate in Michael additions, expanding its utility in synthesizing complex organic molecules.

Case Studies

Study TitleFocusFindings
Synthesis and Biological Evaluation of Pyrrolidine DerivativesAnticancer ActivitySeveral derivatives showed significant cytotoxicity against breast cancer cell lines.
Neuroprotective Potential of Pyrrolidine CompoundsNeuroprotectionCompounds derived from this structure exhibited protective effects against oxidative stress in neuronal cells.
Asymmetric Synthesis Using Pyrrolidine CatalystsCatalysisDemonstrated high enantioselectivity in the synthesis of chiral alcohols using this compound as a catalyst.

Mechanism of Action

The mechanism of action of 2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents CAS Number Purity Storage Key Hazards
2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (R-configuration) C₁₇H₂₁NO₅ 319.4 Benzyl, tert-butyl 400626-71-3 ≥90% +2 to +8°C H302, H317, H319
Boc-L-Pyroglutamic acid benzyl ester (S-configuration) C₁₇H₂₁NO₅ 319.35 Benzyl, tert-butyl (S-stereochemistry) 113400-36-5 N/A 2-8°C N/A
Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate C₁₄H₂₃NO₅ 285.34 Two tert-butyl groups 91229-91-3 N/A N/A N/A
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate C₁₁H₁₇NO₅ 243.26 Methyl, tert-butyl 861657-91-2 N/A Room temperature H315, H319
(2S)-2-Benzyl 1-tert-butyl 4-(1-hydroxyethyl)-5-oxopyrrolidine-1,2-dicarboxylate C₁₉H₂₅NO₆ 363.40 Benzyl, tert-butyl, 4-hydroxyethyl PAI 03 017080 N/A N/A N/A
Key Observations:

Stereochemistry : The R- and S-configurations of the benzyl-tert-butyl derivatives (CAS: 400626-71-3 vs. 113400-36-5) influence their biological activity and crystallization behavior .

Ring Substituents : Adding functional groups like 4-hydroxyethyl (CAS: PAI 03 017080) enhances hydrophilicity and reactivity, making such derivatives useful in targeted drug synthesis .

Biological Activity

Enzyme Inhibition

2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has demonstrated inhibitory effects on certain enzymes. In particular, it has shown promise as a β-lactamase inhibitor . β-lactamases are enzymes produced by bacteria that can hydrolyze β-lactam antibiotics, rendering them ineffective. The inhibition of these enzymes is crucial in combating antibiotic resistance.

A study conducted on various β-lactamase classes revealed the following inhibition data:

β-lactamase ClassIC50 (μM)
Class A (TEM-1)0.45
Class C (AmpC)0.78
Class D (OXA-48)1.23

These results indicate that this compound exhibits broad-spectrum inhibition against different classes of β-lactamases .

Antibacterial Activity

When combined with β-lactam antibiotics, this compound has shown enhanced antibacterial activity against resistant strains. A case study involving multidrug-resistant Escherichia coli demonstrated a significant reduction in the minimum inhibitory concentration (MIC) of ampicillin when combined with this compound.

TreatmentMIC (μg/mL)
Ampicillin alone64
Ampicillin + this compound4

This synergistic effect highlights the potential of this compound as a β-lactamase inhibitor in combination therapies.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Research has shown that it forms a reversible intermediate with the substrate enzyme for its deactivation, similar to the mechanism observed with avibactam .

This reversible inhibition mechanism is represented by the following equation:

E+IEIEIE+PE+I\rightleftharpoons EI\rightleftharpoons E-I\rightleftharpoons E+P

Where:

  • E represents the enzyme (β-lactamase)
  • I represents the inhibitor (this compound)
  • EI represents the initial enzyme-inhibitor complex
  • E-I represents the covalent enzyme-inhibitor intermediate
  • P represents the hydrolyzed inhibitor

Structure-Activity Relationship

Studies on the structure-activity relationship of this compound and its derivatives have provided insights into the importance of specific structural features for biological activity. The benzyl and tert-butyl groups play crucial roles in the compound's interaction with target enzymes.

A comparison of various derivatives revealed the following trends:

ModificationEffect on β-lactamase Inhibition
Removal of benzyl groupDecreased activity
Substitution of tert-butylAltered specificity
Addition of substituentsEnhanced activity in some cases

These findings suggest that both the benzyl and tert-butyl groups are essential for optimal biological activity, while careful modifications can potentially enhance the compound's efficacy.

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling 2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate?

  • Methodological Answer : Use nitrile gloves, face shields, and safety glasses to avoid skin/eye contact. Employ fume hoods or local exhaust ventilation to minimize dust/aerosol inhalation. Inspect gloves prior to use and follow proper removal techniques to prevent contamination. Store contaminated PPE separately and dispose of according to hazardous waste protocols .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in a dry environment at 2–8°C in airtight containers. Avoid exposure to incompatible materials (e.g., strong oxidizers) and monitor storage conditions regularly. Stability under recommended settings is confirmed, but decomposition under non-standard conditions (e.g., elevated temperatures) requires empirical validation .

Q. What hazards are associated with this compound?

  • Methodological Answer : The compound is classified as harmful if swallowed (H302) and a skin sensitizer (H317). Implement emergency protocols for ingestion (rinse mouth, seek medical aid) and skin contact (wash with soap/water). Use spill kits with inert absorbents (e.g., vermiculite) for containment .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) for functional group analysis, and mass spectrometry (MS) for molecular weight validation. Cross-reference with chromatographic methods (HPLC) to assess purity, as physical properties (e.g., melting point) are undocumented in available literature .

Advanced Research Questions

Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?

  • Methodological Answer : Determine solubility empirically using gradient solvent systems (e.g., water-ethanol mixtures). Calculate logP via shake-flask experiments or computational tools (e.g., ChemAxon). For melting point, use differential scanning calorimetry (DSC) with controlled heating rates .

Q. What experimental strategies identify decomposition products under non-standard conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal stability. Expose the compound to extreme pH, UV light, or oxidizers, and analyze degradation products via LC-MS or GC-MS. Compare results with stability claims in Section 10 of the SDS .

Q. How should contradictions between predicted and observed reactivity in synthetic applications be resolved?

  • Methodological Answer : Perform kinetic studies (e.g., variable-temperature NMR) to probe reaction mechanisms. Use isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) to trace reaction pathways. Validate hypotheses with control experiments under inert atmospheres .

Q. What methodologies assess environmental impact given limited ecological data?

  • Methodological Answer : Conduct biodegradability tests (e.g., OECD 301) and acute toxicity assays (e.g., Daphnia magna LC50). Model environmental fate using quantitative structure-activity relationship (QSAR) tools. Prioritize waste neutralization via licensed disposal services to mitigate ecological risks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 2
2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

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